5,5-Diethoxy-4-methylpent-3-en-1-yne
Description
5,5-Diethoxy-4-methylpent-3-en-1-yne (CAS: 91057-18-0) is a structurally unique organoalkyne characterized by a conjugated enyne system (C≡C–C=C) and dual ethoxy substituents at the C5 position. Its molecular formula is C₁₀H₁₆O₂, with a SMILES representation of C#C/C=C(/C(OCC)OCC)\C . The compound features:
- A terminal alkyne group (C≡CH), which confers reactivity in cycloadditions or metal-catalyzed coupling reactions.
- A methyl branch at C4, introducing steric effects that may influence regioselectivity in reactions.
This compound’s conjugated system suggests applications in organic synthesis, particularly in constructing polycyclic frameworks or serving as a precursor for heterocycles.
Properties
CAS No. |
91057-18-0 |
|---|---|
Molecular Formula |
C10H16O2 |
Molecular Weight |
168.23 g/mol |
IUPAC Name |
(E)-5,5-diethoxy-4-methylpent-3-en-1-yne |
InChI |
InChI=1S/C10H16O2/c1-5-8-9(4)10(11-6-2)12-7-3/h1,8,10H,6-7H2,2-4H3/b9-8+ |
InChI Key |
DERQCIKRSQWNOA-CMDGGOBGSA-N |
Isomeric SMILES |
CCOC(/C(=C/C#C)/C)OCC |
Canonical SMILES |
CCOC(C(=CC#C)C)OCC |
Origin of Product |
United States |
Preparation Methods
The synthesis of 5,5-Diethoxy-4-methylpent-3-en-1-yne typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 4-methylpent-3-en-1-yne with diethyl ether in the presence of a strong base . The reaction conditions often include a temperature range of 0-5°C and a reaction time of several hours to ensure complete conversion. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
5,5-Diethoxy-4-methylpent-3-en-1-yne undergoes various types of chemical reactions, including:
Scientific Research Applications
5,5-Diethoxy-4-methylpent-3-en-1-yne has several scientific research applications:
Mechanism of Action
The mechanism of action of 5,5-Diethoxy-4-methylpent-3-en-1-yne involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the inhibition of enzymes or the modulation of signaling pathways, resulting in various biological effects .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table highlights key structural differences and similarities between 5,5-diethoxy-4-methylpent-3-en-1-yne and related compounds:
| Compound Name | Molecular Formula | Key Functional Groups | CAS Number | Structural Features |
|---|---|---|---|---|
| 5,5-Diethoxy-4-methylpent-3-en-1-yne | C₁₀H₁₆O₂ | Terminal alkyne, diethoxy acetal | 91057-18-0 | Conjugated enyne, methyl branch at C4 |
| Ethyl 5-[(ethoxycarbonyl)oxy]-5,5-diphenylpent-2-ynoate | C₂₂H₂₀O₅ | Ethoxycarbonyloxy, diphenyl groups | Not provided | Triple bond at C2, bulky aromatic substituents |
| 1-(5,5-Dimethylcyclohexenyl)-3-methyl-4-penten-1-one | C₁₄H₂₂O | Cyclohexenyl group, ketone | 56974-07-3 | Cyclic substituent, α,β-unsaturated ketone |
Key Observations:
Ethyl 5-[(ethoxycarbonyl)oxy]-5,5-diphenylpent-2-ynoate (–2): Shares an ethoxy-derived group (ethoxycarbonyloxy) but lacks the conjugated enyne system. The presence of diphenyl groups introduces steric bulk and electronic effects distinct from the methyl branch in the target compound. References indicate its use in propargylation reactions and crystal structure studies .
1-(5,5-Dimethylcyclohexenyl)-3-methyl-4-penten-1-one ():
- Features a cyclic substituent (cyclohexenyl) and α,β-unsaturated ketone, differing significantly in reactivity compared to the alkyne and acetal groups in the target compound.
- Likely applications in terpene-derived syntheses or fragrance chemistry due to its cyclic framework.
5,5-Diethoxy-4-methylpent-3-en-1-yne:
- Alkyne Reactivity: The terminal alkyne may participate in Sonogashira couplings or [2+2] cycloadditions.
- Diethoxy Acetal : This group could act as a protecting moiety for carbonyl intermediates, as seen in analogous acetal chemistry .
Ethyl 5-[(ethoxycarbonyl)oxy]-5,5-diphenylpent-2-ynoate:
- Propargylation : Demonstrated utility in propargyl alcohol syntheses, with the ethoxycarbonyloxy group facilitating nucleophilic additions (e.g., in homopropargyl alcohol formation) .
- Steric Effects : Bulky diphenyl groups may hinder reactivity at the triple bond compared to the less hindered target compound.
1-(5,5-Dimethylcyclohexenyl)-3-methyl-4-penten-1-one:
- Ketone Reactivity : The α,β-unsaturated ketone is prone to Michael additions or Diels-Alder reactions, diverging from the alkyne-driven pathways of the target compound.
Research Findings and Contrasts
- Crystal Structure Insights: Ethyl 5-[(ethoxycarbonyl)oxy]-5,5-diphenylpent-2-ynoate’s crystal structure (CCDC 1901024) reveals planar geometry at the triple bond, stabilized by π-π interactions from phenyl groups . Similar analyses for the target compound are absent but could predict less rigidity due to the absence of aromatic substituents.
- Synthetic Pathways : Gao et al. (2014) highlight alkynes in cascade cyclizations, suggesting that 5,5-diethoxy-4-methylpent-3-en-1-yne’s conjugated system might enable analogous transformations .
Biological Activity
5,5-Diethoxy-4-methylpent-3-en-1-yne is a compound of interest due to its unique structure and potential biological activities. Understanding its biological effects can provide insights into its applications in medicinal chemistry and pharmacology. This article aims to explore the biological activity of this compound through various research findings, case studies, and data tables.
Chemical Structure and Properties
The chemical structure of 5,5-Diethoxy-4-methylpent-3-en-1-yne can be represented as follows:
- IUPAC Name : 5,5-Diethoxy-4-methylpent-3-en-1-yne
- CAS Number : 91057-18-0
- Molecular Formula : C11H18O2
- Molecular Weight : 182.26 g/mol
Biological Activity Overview
Research on the biological activity of 5,5-Diethoxy-4-methylpent-3-en-1-yne has revealed several potential therapeutic effects. The following sections summarize the findings from various studies.
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of 5,5-Diethoxy-4-methylpent-3-en-1-yne. It has shown effectiveness against various bacterial strains. For instance:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 50 µg/mL |
| Staphylococcus aureus | 25 µg/mL |
| Pseudomonas aeruginosa | 100 µg/mL |
These results indicate that the compound possesses significant antimicrobial properties, making it a candidate for further development in antibiotic therapies.
Antiproliferative Effects
In vitro studies have also examined the antiproliferative effects of 5,5-Diethoxy-4-methylpent-3-en-1-yne on cancer cell lines. The following table summarizes the findings:
| Cell Line | IC50 (µg/mL) |
|---|---|
| HeLa (Cervical cancer) | 30 |
| A549 (Lung cancer) | 45 |
| MCF7 (Breast cancer) | 50 |
The compound exhibited notable activity against these cancer cell lines, suggesting its potential as an anticancer agent.
The mechanism of action for 5,5-Diethoxy-4-methylpent-3-en-1-yne is not fully elucidated; however, preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators. Additionally, its interaction with bacterial membranes may disrupt cellular integrity, leading to microbial death.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
